Tetraallyl pyromellitate
CAS No.: 13360-98-0
Cat. No.: VC21009909
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13360-98-0 |
---|---|
Molecular Formula | C22H22O8 |
Molecular Weight | 414.4 g/mol |
IUPAC Name | tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate |
Standard InChI | InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2 |
Standard InChI Key | HEKQWIORQJRILW-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C |
Canonical SMILES | C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C |
Introduction
Chemical Structure and Properties
Molecular Structure
Tetraallyl pyromellitate features a benzene core with four carboxyl groups, each esterified with an allyl group . The molecular formula is C22H22O8, with a molecular weight of 414.4 g/mol . The compound's IUPAC name is tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate . Its structure can be represented by several standard chemical identifiers:
Identifier | Value |
---|---|
Molecular Formula | C22H22O8 |
Standard InChI | InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2 |
Standard InChIKey | HEKQWIORQJRILW-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C |
CAS Registry Number | 13360-98-0 |
Physical and Chemical Properties
Tetraallyl pyromellitate is characterized by a set of physical and chemical properties that influence its behavior in chemical reactions and applications:
Property | Value |
---|---|
Molecular Weight | 414.4 g/mol |
Physical State | Colorless solid |
XLogP3-AA | 3.9 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 16 |
Exact Mass | 414.13146766 Da |
The presence of four allyl groups (CH2=CH-CH2-) provides multiple reactive sites for crosslinking reactions. These unsaturated functional groups can undergo addition polymerization, making the compound particularly valuable as a crosslinking agent in polymer formulations.
Applications in Polymer Chemistry
Crosslinking Applications
Tetraallyl pyromellitate is primarily utilized as a crosslinking coagent in polymer compositions. Its role involves enhancing the mechanical properties of polymers by forming crosslinks during polymerization processes. These crosslinks create three-dimensional networks within the polymer structure, resulting in materials with improved characteristics.
The crosslinking function of tetraallyl pyromellitate is particularly valuable for:
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Improving thermal stability of polymers
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Enhancing mechanical strength
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Increasing chemical resistance
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Modifying rheological properties
Radiation Crosslinking
In certain applications, radiation such as gamma or electron beams can be used to initiate crosslinking reactions involving tetraallyl pyromellitate. The efficiency of this process may be enhanced by incorporating compounds with multiple ethylenic double bonds (called prorads) into the polymer composition. This radiation-induced crosslinking is useful for materials that need to maintain their properties under extreme conditions.
Polymer Enhancement
The addition of tetraallyl pyromellitate to polymer formulations can significantly alter the properties of the resulting materials. The table below summarizes the key enhancements observed:
Property | Enhancement Effect |
---|---|
Tensile Strength | Increased due to three-dimensional network formation |
Heat Resistance | Improved thermal stability at elevated temperatures |
Chemical Resistance | Enhanced resistance to solvents and chemicals |
Dimensional Stability | Reduced deformation under stress |
Aging Characteristics | Improved resistance to degradation over time |
Comparative Analysis with Related Compounds
To better understand the properties and applications of tetraallyl pyromellitate, it is valuable to compare it with structurally related compounds such as tetramethyl pyromellitate and tetraoctyl pyromellitate.
Property | Tetraallyl Pyromellitate | Tetramethyl Pyromellitate | Tetraoctyl Pyromellitate |
---|---|---|---|
CAS Number | 13360-98-0 | 635-10-9 | 21895707 |
Molecular Formula | C22H22O8 | C14H14O8 | C42H70O8 |
Molecular Weight | 414.4 g/mol | 310.26 g/mol | 703.0 g/mol |
Melting Point | Not reported | 143-144°C | Not reported |
Boiling Point | Not reported | 370.9°C at 760 mmHg | Not reported |
Key Characteristic | Reactive allyl groups | Lower reactivity | Higher lipophilicity |
The primary structural difference between these compounds lies in the ester groups: tetraallyl pyromellitate contains allyl groups with carbon-carbon double bonds that contribute to its crosslinking activity, tetramethyl pyromellitate has less reactive methyl groups, and tetraoctyl pyromellitate has long hydrocarbon chains that may influence its solubility and compatibility with different polymer systems .
Chemical Reactions
Crosslinking Mechanisms
Tetraallyl pyromellitate participates in crosslinking reactions primarily through its allyl groups, which contain carbon-carbon double bonds capable of undergoing addition polymerization. These reactions can be initiated through various mechanisms:
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Thermal initiation: Heat provides the energy required to activate the reaction between the allyl groups and polymer chains
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Radiation initiation: Gamma or electron beams can generate free radicals that initiate the crosslinking process
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Chemical initiation: Peroxides or other radical-generating compounds can trigger the crosslinking reaction
The crosslinking process typically involves the formation of covalent bonds between the allyl groups of tetraallyl pyromellitate and reactive sites on polymer chains, resulting in a three-dimensional network structure.
Reactivity Pattern
The reactivity of tetraallyl pyromellitate is primarily determined by its allyl groups, which can undergo various addition reactions typical of alkenes:
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Free radical addition
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Halogenation
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Hydrogenation
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Epoxidation
These reactions provide additional pathways for incorporating tetraallyl pyromellitate into polymer systems or modifying its properties for specific applications.
Analytical Identification Methods
Several analytical techniques can be employed for the identification and characterization of tetraallyl pyromellitate:
Spectroscopic Methods
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FTIR Spectroscopy: Fourier-transform infrared spectroscopy can identify functional groups in tetraallyl pyromellitate, particularly the characteristic absorption bands of ester groups (C=O stretching at approximately 1700 cm⁻¹) and C=C bonds from the allyl groups .
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NMR Spectroscopy: Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, including the environment of hydrogen atoms (¹H NMR) and carbon atoms (¹³C NMR) .
Chromatographic Methods
Chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) can be used for separation, identification, and quantification of tetraallyl pyromellitate in complex mixtures.
Research Developments and Future Directions
Research involving tetraallyl pyromellitate continues to evolve, with ongoing efforts to expand its applications and optimize its performance in various systems. Patent literature suggests interest in developing novel applications for this compound, particularly in specialized polymer formulations .
Potential areas for future research include:
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Development of novel crosslinking systems with enhanced efficiency
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Investigation of structure-property relationships in crosslinked polymers containing tetraallyl pyromellitate
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Application in emerging technologies such as advanced composites, coatings, and specialty materials
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Exploration of synergistic effects with other additives and modifiers
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Assessment of environmental fate and ecotoxicological profile
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